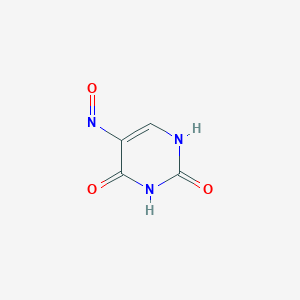

5-Nitrosouracil

Cat. No. B8612814

M. Wt: 141.09 g/mol

InChI Key: KTQDGYGLGKJZPZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07618962B2

Procedure details

The 5-nitrosouracil derivative may be obtained by the nitrosylation of the aminouracil A or B using standard nitration reagents. Examples of such agents include, for example, NaNO2/AcOH, HNO3/H2SO4, N2O5/P2O5/CCl4, HONO, EtONO2, CH3COONO2 and NO2+CF3SO3− that forms the nitro or the nitrosouracil derivative. Thus, the aminouracil may be dissolved in an aqueous acid, such as acetic acid and water below room temperature, such as about 10° C., and NaNO2 in water is added to the aminouracil. When the reaction is deemed complete, the volatiles are removed under reduced pressure and the residue is redissolved in a mixture of solvents. Example of such mixtures of solvents include alcohols in an organic solvent, such as absolute ethanol in DCM. The resulting mixture is heated and the hot mixture may be filtered through a filter aid such as Celite 545 to remove insoluble inorganic salts. The solvent or solvent mixtures may evaporated under reduced pressure to afford the desired 5-nitrouracil or 5-nitrosouracil.

Name

NaNO2 AcOH

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

N2O5 P2O5 CCl4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

nitro

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

nitrosouracil

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[N:1]([O-:3])=[O:2].[Na+].[CH3:5][C:6]([OH:8])=O.[N+]([O-])(O)=O.OS(O)(=O)=O.N(O)=O.C(O[N+]([O-])=O)C.CC(O[N+]([O-])=O)=O.N([N:36]1[C:41](=O)C=C[NH:38][C:37]1=[O:43])=O.N[N:45]1[C:50](=O)C=C[NH:47][C:46]1=[O:52].N([O-])=O.[Na+]>C(O)(=O)C.O>[N+:1]([C:5]1[C:6](=[O:8])[NH:38][C:37](=[O:43])[NH:36][CH:41]=1)([O-:3])=[O:2].[N:1]([C:5]1[C:6](=[O:8])[NH:47][C:46](=[O:52])[NH:45][CH:50]=1)=[O:3] |f:0.1.2,3.4,10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NN1C(NC=CC1=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NN1C(NC=CC1=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

NaNO2 AcOH

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+].CC(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-].OS(=O)(=O)O

|

Step Five

[Compound]

|

Name

|

N2O5 P2O5 CCl4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O[N+](=O)[O-]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)O[N+](=O)[O-]

|

Step Nine

[Compound]

|

Name

|

nitro

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

nitrosouracil

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)N1C(NC=CC1=O)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the volatiles are removed under reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue is redissolved in a mixture of solvents

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture is heated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the hot mixture may be filtered through a filter aid such as Celite 545

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove insoluble inorganic salts

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent or solvent mixtures may evaporated under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C=1C(NC(NC1)=O)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N(=O)C=1C(NC(NC1)=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07618962B2

Procedure details

The 5-nitrosouracil derivative may be obtained by the nitrosylation of the aminouracil A or B using standard nitration reagents. Examples of such agents include, for example, NaNO2/AcOH, HNO3/H2SO4, N2O5/P2O5/CCl4, HONO, EtONO2, CH3COONO2 and NO2+CF3SO3− that forms the nitro or the nitrosouracil derivative. Thus, the aminouracil may be dissolved in an aqueous acid, such as acetic acid and water below room temperature, such as about 10° C., and NaNO2 in water is added to the aminouracil. When the reaction is deemed complete, the volatiles are removed under reduced pressure and the residue is redissolved in a mixture of solvents. Example of such mixtures of solvents include alcohols in an organic solvent, such as absolute ethanol in DCM. The resulting mixture is heated and the hot mixture may be filtered through a filter aid such as Celite 545 to remove insoluble inorganic salts. The solvent or solvent mixtures may evaporated under reduced pressure to afford the desired 5-nitrouracil or 5-nitrosouracil.

Name

NaNO2 AcOH

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

N2O5 P2O5 CCl4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

nitro

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

nitrosouracil

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[N:1]([O-:3])=[O:2].[Na+].[CH3:5][C:6]([OH:8])=O.[N+]([O-])(O)=O.OS(O)(=O)=O.N(O)=O.C(O[N+]([O-])=O)C.CC(O[N+]([O-])=O)=O.N([N:36]1[C:41](=O)C=C[NH:38][C:37]1=[O:43])=O.N[N:45]1[C:50](=O)C=C[NH:47][C:46]1=[O:52].N([O-])=O.[Na+]>C(O)(=O)C.O>[N+:1]([C:5]1[C:6](=[O:8])[NH:38][C:37](=[O:43])[NH:36][CH:41]=1)([O-:3])=[O:2].[N:1]([C:5]1[C:6](=[O:8])[NH:47][C:46](=[O:52])[NH:45][CH:50]=1)=[O:3] |f:0.1.2,3.4,10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NN1C(NC=CC1=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NN1C(NC=CC1=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

NaNO2 AcOH

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+].CC(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-].OS(=O)(=O)O

|

Step Five

[Compound]

|

Name

|

N2O5 P2O5 CCl4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O[N+](=O)[O-]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)O[N+](=O)[O-]

|

Step Nine

[Compound]

|

Name

|

nitro

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

nitrosouracil

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)N1C(NC=CC1=O)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the volatiles are removed under reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue is redissolved in a mixture of solvents

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture is heated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the hot mixture may be filtered through a filter aid such as Celite 545

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove insoluble inorganic salts

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent or solvent mixtures may evaporated under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C=1C(NC(NC1)=O)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N(=O)C=1C(NC(NC1)=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |